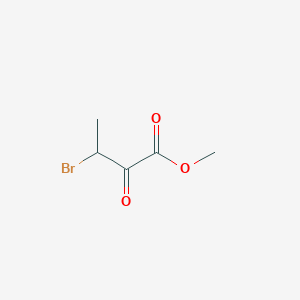
Methyl 3-bromo-2-oxobutanoate
Vue d'ensemble
Description
Methyl 3-bromo-2-oxobutanoate, also known as 3-Bromo-2-oxobutanoic Acid Methyl Ester, is a phosphoenolpyruvate analog . It has been used to study pyruvate kinase .
Molecular Structure Analysis
The molecular formula of Methyl 3-bromo-2-oxobutanoate is C5H7BrO3 . Its average mass is 195.011 Da and its monoisotopic mass is 193.957855 Da .Physical And Chemical Properties Analysis
Methyl 3-bromo-2-oxobutanoate has a density of 1.6±0.1 g/cm3, a boiling point of 193.1±23.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C . Its enthalpy of vaporization is 42.9±3.0 kJ/mol . The compound has a flash point of 70.6±22.6 °C . Its index of refraction is 1.466 . The molar refractivity is 34.7±0.3 cm3 . It has 3 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .Applications De Recherche Scientifique
Enzyme Kinetics and Inhibition Studies
Methyl 3-bromo-2-oxobutanoate acts as a phosphoenolpyruvate (PEP) analog, which allows researchers to study the kinetics and inhibition of enzymes that interact with PEP, such as pyruvate kinase . This compound can be used to investigate the regulatory mechanisms of these enzymes, providing insights into their role in metabolic pathways.
Organic Synthesis Building Block
Due to its reactive carbonyl group and the presence of a bromine atom, Methyl 3-bromo-2-oxobutanoate serves as a valuable building block in organic synthesis. The bromine atom can be displaced through nucleophilic substitution reactions, enabling the introduction of various functional groups.
Metabolic Pathway Analysis
Researchers utilize Methyl 3-bromo-2-oxobutanoate to study metabolic pathways involving PEP. By using this analog, they can trace the pathway and understand the flow of metabolites without disturbing the natural metabolism.
Mécanisme D'action
Target of Action
Methyl 3-bromo-2-oxobutanoate is a phosphoenolpyruvate analog . Its primary target is the enzyme pyruvate kinase , which plays a crucial role in glycolysis, the metabolic pathway that converts glucose into pyruvate.
Mode of Action
The compound interacts with pyruvate kinase, potentially altering its activity . .
Biochemical Pathways
As a phosphoenolpyruvate analog, Methyl 3-bromo-2-oxobutanoate likely affects the glycolysis pathway . This pathway is essential for cellular energy production, converting glucose into pyruvate, which is then used in the citric acid cycle to produce ATP. Any changes in this pathway could have significant downstream effects on cellular energy metabolism.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of Methyl 3-bromo-2-oxobutanoate. For instance, the compound is stored under an inert atmosphere and at temperatures below -20°C , suggesting that it may be sensitive to oxygen and heat.
Safety and Hazards
Methyl 3-bromo-2-oxobutanoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Propriétés
IUPAC Name |
methyl 3-bromo-2-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO3/c1-3(6)4(7)5(8)9-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDCQMJFDPQCJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457933 | |
| Record name | methyl 3-bromo-2-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-2-oxobutanoate | |
CAS RN |
34329-73-2 | |
| Record name | methyl 3-bromo-2-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-bromo-2-oxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


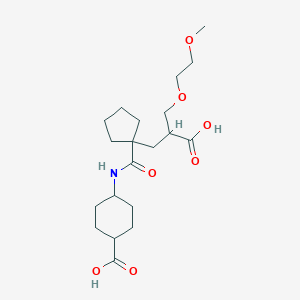
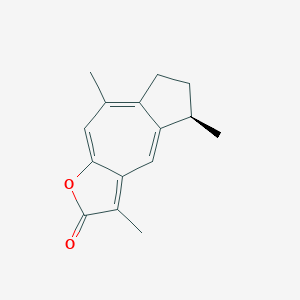
![ethyl 5-[(2-cyano-3-ethoxy-3-oxoprop-1-enyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B40999.png)
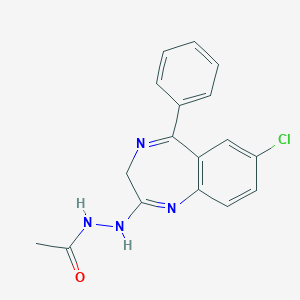

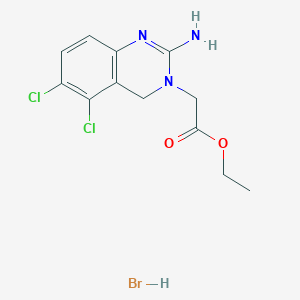
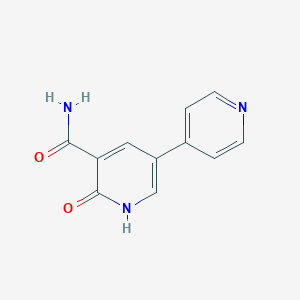



![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B41029.png)

